2-(cyclopropylsulfamoyl)acetic acid
Description
2-(Cyclopropylsulfamoyl)acetic acid is a sulfonamide derivative featuring a cyclopropyl group attached via a sulfamoyl (-SO2NH-) linker to an acetic acid moiety. The sulfamoyl group confers hydrogen-bonding capabilities, while the cyclopropyl ring introduces steric constraints that may enhance metabolic stability in pharmaceutical applications .
Properties
CAS No. |
1042583-37-8 |
|---|---|
Molecular Formula |
C5H9NO4S |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
2-(cyclopropylsulfamoyl)acetic acid |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)3-11(9,10)6-4-1-2-4/h4,6H,1-3H2,(H,7,8) |
InChI Key |
ZGDOSUNMVQVTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylsulfamoyl)acetic acid typically involves the reaction of cyclopropylamine with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with sulfur dioxide to introduce the sulfamoyl group. The overall reaction can be summarized as follows:
Cyclopropylamine + Chloroacetic acid: This step involves the nucleophilic substitution of chloroacetic acid by cyclopropylamine to form an intermediate.
Intermediate + Sulfur dioxide: The intermediate is then treated with sulfur dioxide to introduce the sulfamoyl group, resulting in the formation of 2-(cyclopropylsulfamoyl)acetic acid.
Industrial Production Methods
Industrial production of 2-(cyclopropylsulfamoyl)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylsulfamoyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(cyclopropylsulfamoyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(cyclopropylsulfamoyl)acetic acid involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound targets the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway. By inhibiting this enzyme, the compound disrupts the production of folate, an essential nutrient for bacterial growth and replication, leading to bacterial cell death.
Comparison with Similar Compounds
3-(Cyclopropylsulfamoyl)Propanoic Acid
- Molecular Formula: C₆H₁₁NO₄S
- Key Differences: A propanoic acid chain replaces the acetic acid group.
- This structural variation may influence binding affinity in enzyme inhibition .
4-Chloro-3-(Cyclopropylsulfamoyl)Benzoic Acid
- Molecular Formula: C₁₀H₁₀ClNO₄S
- Key Differences : Incorporates a benzoic acid core with a chlorine substituent.
- Properties : The aromatic ring enables π-π stacking interactions, while the chlorine atom enhances acidity (pKa ~2.5–3.0) compared to aliphatic analogs. Such features are advantageous in antimicrobial agents .
2-[4-(Cyclopropylsulfanyl)Phenyl]Acetic Acid
Diphenylacetic Acid
- Molecular Formula : C₁₄H₁₂O₂
- Key Differences : Lacks the sulfamoyl and cyclopropyl groups; features two phenyl substituents.
- Properties : High hydrophobicity (logP ~3.5) limits aqueous solubility but improves lipid bilayer penetration. Used in prodrug formulations to enhance bioavailability .
Physicochemical and Structural Analysis
Hydrogen Bonding and Crystal Packing
Compounds like 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () form O—H⋯O hydrogen-bonded dimers in their crystal structures. Similarly, 2-(cyclopropylsulfamoyl)acetic acid is expected to exhibit intermolecular hydrogen bonding via its carboxylic acid and sulfamoyl groups, influencing solubility and melting point (~423–424 K, based on analog data) .
Acidic Properties
The sulfamoyl group (-SO2NH-) is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.0–3.0) compared to unsubstituted acetic acid (pKa ~4.76). This property is critical for ionic interactions in drug-target binding .
Pharmaceutical Relevance
Sulfamoyl-containing compounds are prevalent in sulfonamide antibiotics (e.g., sulfamethoxazole). The cyclopropyl group in 2-(cyclopropylsulfamoyl)acetic acid may reduce metabolic degradation, as seen in montelukast derivatives ().
Comparative Data Table
| Compound Name | Molecular Formula | Melting Point (K) | logP | Key Features | Applications |
|---|---|---|---|---|---|
| 2-(Cyclopropylsulfamoyl)acetic acid | C₅H₉NO₄S | ~423–424 (est.) | 0.8–1.2 | Sulfamoyl linker, cyclopropyl group | Enzyme inhibitors, drug intermediates |
| 3-(Cyclopropylsulfamoyl)propanoic acid | C₆H₁₁NO₄S | N/A | 1.5–2.0 | Longer carbon chain | Prodrug design |
| 4-Chloro-3-(cyclopropylsulfamoyl)benzoic acid | C₁₀H₁₀ClNO₄S | ~430–435 | 2.2–2.5 | Aromatic ring, chlorine substituent | Antimicrobial agents |
| Diphenylacetic acid | C₁₄H₁₂O₂ | 381–383 | 3.5 | High hydrophobicity | Prodrugs, polymer additives |
Biological Activity
2-(Cyclopropylsulfamoyl)acetic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN OS
- SMILES Notation : C1CC1NS(=O)(=O)CC(=O)O
- InChI : InChI=1S/C5H9NO4S/c7-5(8)3-11(9,10)6-4-1-2-4/h4,6H,1-3H2,(H,7,8)
The compound features a cyclopropyl group attached to a sulfamoyl moiety and an acetic acid functional group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that 2-(cyclopropylsulfamoyl)acetic acid exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in several models. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation.
Analgesic Properties
Preliminary studies suggest that 2-(cyclopropylsulfamoyl)acetic acid may possess analgesic properties. Animal models indicate a reduction in pain response, which warrants further investigation into its mechanism of action.
The exact mechanism by which 2-(cyclopropylsulfamoyl)acetic acid exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in inflammatory pathways. The sulfamoyl group may play a crucial role in mediating these interactions.
Case Studies
- Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of 2-(cyclopropylsulfamoyl)acetic acid against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Inflammation Model
- In an animal model of arthritis, administration of the compound led to decreased swelling and joint pain compared to the control group, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Antimicrobial | Effective | Active against S. aureus and E. coli |
| Anti-inflammatory | Significant | Reduces cytokine production |
| Analgesic | Potentially effective | Reduces pain response in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
